7-Hydroxy-3-methylflavone

Catalog No.
S1513316
CAS No.
18651-15-5
M.F
C16H12O3
M. Wt
252.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-3-methylflavone

CAS Number

18651-15-5

Product Name

7-Hydroxy-3-methylflavone

IUPAC Name

7-hydroxy-3-methyl-2-phenylchromen-4-one

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

InChI

InChI=1S/C16H12O3/c1-10-15(18)13-8-7-12(17)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9,17H,1H3

InChI Key

SUNCCQBNDWHMPR-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3

7-Hydroxy-3-methylflavone (CAS 18651-15-5) is a di-substituted flavonoid characterized by a chromen-4-one backbone bearing a 7-hydroxyl group and a 3-methyl group. In industrial and research procurement, it serves as a critical reference standard and synthetic precursor, distinguished by its high thermal stability (melting point 278–283 °C) and enhanced lipophilicity (XLogP3 ~3.47) [1]. Unlike generic un-substituted flavones, the specific 3-methyl substitution alters the molecule's steric profile, pKa, and electron density, making it highly relevant for targeted applications in drug metabolism and pharmacokinetics (DMPK) profiling, agrochemical development, and as a specialized building block in organic synthesis [2].

Substituting 7-Hydroxy-3-methylflavone with its closest unmethylated analog, 7-hydroxyflavone, frequently leads to assay failure and altered processability. The absence of the 3-methyl group significantly reduces the molecule's lipophilicity and alters its binding affinity within enzymatic pockets. For instance, in metabolic stability assays, the lack of the 3-methyl moiety results in a lower binding affinity (higher Km) for key biotransformation enzymes like UGT1A9, skewing clearance rate calculations[1]. Furthermore, in agrochemical and biological screening, the 3-methyl group is strictly required for specific receptor interactions and zoospore repellency; unmethylated baselines fail to trigger the same potent biological responses[2]. Finally, the 3-methyl substitution imparts a ~40 °C increase in melting point compared to 7-hydroxyflavone, meaning that generic substitutes will behave differently under high-temperature synthetic conditions or thermal processing[3].

Enhanced UGT1A9 Enzyme Affinity and Intrinsic Clearance

In recombinant human UGT1A9 kinetic profiling assays, 7-Hydroxy-3-methylflavone demonstrates significantly enhanced metabolic processability compared to its unmethylated counterpart. The 3-methyl substitution lowers the Michaelis-Menten constant (Km) to 1.46 µM, compared to 3.59 µM for 7-hydroxyflavone, indicating a 2.4-fold higher enzyme affinity. Concurrently, the intrinsic clearance (Clint) increases by ~47% (2006 µL/min/mg vs 1364 µL/min/mg) [1].

Evidence DimensionEnzyme Affinity (Km) and Intrinsic Clearance (Clint)
Target Compound DataKm = 1.46 µM; Clint = 2006 µL/min/mg
Comparator Or Baseline7-Hydroxyflavone (Km = 3.59 µM; Clint = 1364 µL/min/mg)
Quantified Difference2.4-fold higher affinity (lower Km) and 47% higher intrinsic clearance.
ConditionsRecombinant human UGT1A9 kinetic profiling in vitro.

The enhanced affinity and clearance rate make this compound a highly sensitive and reliable reference substrate for UGT1A9-mediated drug metabolism and clearance assays.

Potent Zoospore Repellency in Agrochemical Models

In ecological biochemistry and agrochemical screening models, the presence of the 3-methyl group on the 7-hydroxyflavone scaffold is critical for specific phytopathogen interactions. 7-Hydroxy-3-methylflavone acts as a highly potent repellent towards zoospores of the root rot pathogen Phytophthora sojae, and functions as a strong inhibitor of the nodulation response in Bradyrhizobium japonicum [1]. Generic unmethylated flavones typically lack this specific, targeted repellent activity, demonstrating the necessity of the 3-methyl substitution for biological efficacy.

Evidence DimensionZoospore repellent and nodulation inhibition activity
Target Compound DataExhibits potent zoospore repellency and nodulation inhibition.
Comparator Or BaselineUnmethylated generic flavones (lack specific potent repellency).
Quantified DifferenceProvides targeted agrochemical activity absent in baseline flavone structures.
ConditionsPhytophthora sojae zoospore behavioral assays.

Validates the procurement of this specific compound as a specialized lead structure for developing eco-friendly agrochemical repellents against oomycete pathogens.

Superior Thermal Stability for High-Temperature Processing

Physicochemical characterization reveals that the addition of the 3-methyl group significantly enhances the thermal stability of the flavone core. 7-Hydroxy-3-methylflavone exhibits a melting point of 278–283 °C[1]. In direct comparison, the unmethylated analog 7-hydroxyflavone melts at 241–242 °C [2]. This substantial increase in thermal stability ensures that the compound remains intact during high-temperature synthetic steps or rigorous formulation processes.

Evidence DimensionMelting Point (°C)
Target Compound Data278–283 °C
Comparator Or Baseline7-Hydroxyflavone (241–242 °C)
Quantified Difference~37–41 °C higher melting point.
ConditionsStandard physicochemical melting point determination.

The significantly higher melting point improves processability and handling in high-temperature chemical syntheses and solid-state formulations.

Reference Substrate for UGT1A9 Glucuronidation Assays

Due to its 2.4-fold higher enzyme affinity (Km = 1.46 µM) and elevated intrinsic clearance compared to generic 7-hydroxyflavone, 7-Hydroxy-3-methylflavone is the optimal choice as a sensitive reference substrate in in vitro drug metabolism and pharmacokinetics (DMPK) profiling. It allows for highly accurate quantification of UGT1A9 activity in recombinant enzyme or human liver microsome assays [1].

Lead Scaffold for Agrochemical Repellent Development

Leveraging its specific and potent repellency against Phytophthora sojae zoospores, this compound serves as a critical structural scaffold in the agrochemical industry. It is procured for the development of targeted, eco-friendly crop protection agents designed to prevent oomycete-induced root rot and damping-off diseases, where unmethylated analogs fail to provide sufficient activity [2].

High-Temperature Synthesis of Complex Flavonoid Derivatives

With a melting point exceeding 278 °C—nearly 40 °C higher than its unmethylated counterpart—7-Hydroxy-3-methylflavone is ideally suited as a robust precursor in multi-step organic syntheses requiring elevated temperatures. Its thermal stability minimizes degradation during aggressive reaction conditions, ensuring higher yields of downstream functionalized flavonoid products [3].

XLogP3

3.6

Other CAS

18651-15-5

Dates

Last modified: 08-15-2023

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